REACTION_SMILES
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[CH2:13]([O:14][CH2:15][CH3:16])[CH3:17].[CH2:4]([CH3:5])[c:6]1[cH:7][c:8]([NH2:9])[cH:10][cH:11][cH:12]1.[N:1]#[C:2][Br:3]>>[N:1]#[C:2][NH:9][c:8]1[cH:7][c:6]([CH2:4][CH3:5])[cH:12][cH:11][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cccc(N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CBr
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Name
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Type
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product
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Smiles
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CCc1cccc(NC#N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |